molecular formula C30H33N3O3 B13746817 4,4',4

4,4',4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline

Cat. No.: B13746817
M. Wt: 483.6 g/mol
InChI Key: PMJNPCBZKYURAE-UHFFFAOYSA-N
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Description

4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline is a complex organic compound with a unique structure that includes a central 2,4,6-trimethylbenzene core connected to three aniline groups through methylene and oxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and aniline under acidic conditions. The process can be summarized as follows:

    Starting Materials: 2,4,6-Trimethylbenzene, formaldehyde, and aniline.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Procedure: The 2,4,6-trimethylbenzene reacts with formaldehyde to form a tris(methylene) intermediate, which then reacts with aniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.

Scientific Research Applications

4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
  • 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triphenol
  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

Uniqueness

4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

4-[[3,5-bis[(4-aminophenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]aniline

InChI

InChI=1S/C30H33N3O3/c1-19-28(16-34-25-10-4-22(31)5-11-25)20(2)30(18-36-27-14-8-24(33)9-15-27)21(3)29(19)17-35-26-12-6-23(32)7-13-26/h4-15H,16-18,31-33H2,1-3H3

InChI Key

PMJNPCBZKYURAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)N)C)COC3=CC=C(C=C3)N)C)COC4=CC=C(C=C4)N

Origin of Product

United States

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